SI-113

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H24N6O |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

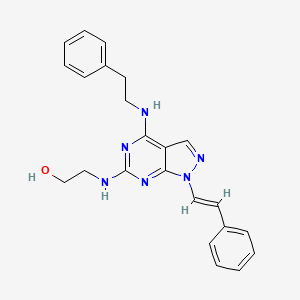

2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |

InChI |

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12+ |

Clave InChI |

LAOYAWHHLUVMFT-NTCAYCPXSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)/C=C/C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SI-113, a Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SI-113 is a potent and selective, pyrazolo[3,4-d]pyrimidine-based inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that acts as a critical downstream effector of the PI3K/Akt signaling pathway, playing a pivotal role in cell survival, proliferation, and resistance to therapy in a variety of cancers. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of the signaling pathways involved. Our findings indicate that this compound effectively inhibits SGK1 kinase activity, leading to the downregulation of downstream targets, induction of apoptosis and autophagy, and cell cycle arrest. Furthermore, this compound has demonstrated significant anti-tumor activity both in vitro and in vivo, alone and in combination with other therapeutic agents, highlighting its potential as a promising candidate for cancer therapy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Key Effects | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified, significant viability reduction at 12.5 µM | 48, 72 | Time- and dose-dependent reduction in cell viability. | [1] |

| HuH-7 | Hepatocellular Carcinoma | Not specified, significant viability reduction at 12.5 µM | 48, 72 | Time- and dose-dependent reduction in cell viability. | [1] |

| RKO | Colon Carcinoma | ~8 | 72 | Inhibition of cell growth, induction of necrosis and apoptosis. | [2] |

| A-172 | Glioblastoma | Not specified, significant viability reduction at 12.5 µM | 72 | Reduction in the number of viable cells. | [2] |

| MCF-7 | Breast Carcinoma | Not specified, significant viability reduction at 12.5 µM | 72 | Reduction in the number of viable cells. | [2] |

| LI | Glioblastoma | ~9-11 | 72 | Dose-dependent reduction in cell viability, induction of caspase-dependent apoptosis. | [3] |

| ADF | Glioblastoma | ~9-11 | 72 | Dose-dependent reduction in cell viability, induction of caspase-dependent apoptosis. | [3] |

| A172 | Glioblastoma | ~9-11 | 72 | Dose-dependent reduction in cell viability, induction of caspase-dependent apoptosis. | [3] |

Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model

| Animal Model | Cell Line | Treatment | Duration | Key Outcomes | Reference |

| NOD/SCID Mice | HuH-7 | This compound (8 mg/kg/day, i.p.) | 5 days/week | Significant reduction in tumor volume and weight. | [1] |

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of SGK1 kinase activity. SGK1 is a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

References

- 1. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of SI-113: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-113, a pyrazolo[3,4-d]pyrimidine-based compound, has been identified as a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. While in-depth pharmacokinetic profiling remains to be fully elucidated in the public domain, existing research strongly supports its pharmacodynamic efficacy in various cancer models. This document summarizes key findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows to serve as a valuable resource for ongoing and future research in the field of oncology and drug development.

Introduction

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and resistance to therapy in numerous cancers.[1][3][4] Its downstream signaling pathways, including the regulation of MDM2 and subsequent impact on p53 stability, make it a compelling target for therapeutic intervention.[4][6] this compound has emerged from the screening of dual SRC/ABL inhibitors as a selective SGK1 inhibitor, demonstrating significantly less activity against AKT1, ABL, and SRC kinases.[3][7] Preclinical studies have highlighted its potential as a monotherapy and in combination with existing cancer treatments like paclitaxel and radiotherapy.[1][4][6][8]

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its ability to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways.

In Vitro Efficacy

This compound has shown significant anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined in several studies, highlighting its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RKO | Colon Carcinoma | 8 | [9] |

| LI | Glioblastoma Multiforme | 11.2 | [9] |

| ADF | Glioblastoma Multiforme | 10 | [9] |

| A172 | Glioblastoma Multiforme | 9.1 | [9] |

| GIN8 | Glioblastoma Multiforme | 10.5 | [10] |

| GIN28 | Glioblastoma Multiforme | 14.4 | [10] |

| GCE28 | Glioblastoma Multiforme | 10.7 | [10] |

In addition to direct cytotoxicity, this compound has been shown to induce apoptosis and necrosis in cancer cells.[4][6] Furthermore, it potentiates the cytotoxic effects of paclitaxel in colon carcinoma cells and synergizes with ionizing radiation in hepatocellular carcinoma and glioblastoma models.[1][3][8]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the in vitro findings. In a hepatocellular carcinoma model using NOD/SCID mice, intraperitoneal administration of this compound at a dose of 8 mg/kg/day resulted in a significant reduction in tumor volume compared to the vehicle-treated control group.[1] Similar tumor growth inhibition has been observed in glioblastoma xenograft models.[3][11] Notably, these studies reported no observable short-term toxicity in the treated animals.[1][2]

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the published literature. A preliminary in silico pharmacokinetic evaluation was conducted to assess its potential to cross the blood-brain barrier, a desirable characteristic for treating brain tumors like glioblastoma.[3] However, the specific results of this computational analysis are not detailed in the available abstracts. Further research is required to fully characterize the pharmacokinetic profile of this compound.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of SGK1 kinase activity. This inhibition disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. One of the key pathways affected is the SGK1-mediated phosphorylation of MDM2, a primary regulator of the tumor suppressor protein p53. By inhibiting SGK1, this compound prevents the phosphorylation of MDM2, leading to p53 stabilization and the induction of apoptosis.[4][6]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SI113, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. oncotarget.com [oncotarget.com]

SI-113: A Technical Overview of In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI-113 is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, specifically targeting the kinase activity of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine protein kinase that acts as a crucial downstream effector in the PI3K/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[2] Emerging research highlights SGK1's role in promoting cell survival, proliferation, and resistance to therapy, making it a compelling target for oncological drug development.[3] This document provides a comprehensive technical guide to the preclinical in vitro and in vivo studies of this compound, detailing its mechanism of action, experimental validation, and potential as a therapeutic agent, both as a monotherapy and in combination with existing cancer treatments.[1][4]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of SGK1.[3] This inhibition disrupts several downstream oncogenic signaling cascades.[3] Key pathways affected include the regulation of p53 stability via MDM2, the modulation of the NDRG1 tumor suppressor, and the control of the RAN/RANBP1 axis involved in mitotic regulation.[1][5]

One of the primary mechanisms involves the SGK1-MDM2-p53 axis. SGK1 is known to phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting SGK1, this compound prevents the phosphorylation of MDM2, leading to decreased p53 degradation and a subsequent increase in apoptosis and cell cycle arrest in cancer cells.[1]

Furthermore, this compound has been shown to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a protein with proposed tumor suppressor functions in certain cancers like hepatocellular carcinoma (HCC).[1] The compound also down-regulates the abundance of proteins in the RAN network, which are critical for mitotic progression, further contributing to the inhibition of cell proliferation.[1][4]

In Vitro Studies

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines, including those derived from colon carcinoma (RKO, HCT116), hepatocellular carcinoma (HepG2, HuH-7), glioblastoma multiforme (A-172, LI, ADF), and breast carcinoma (MCF7).[1][2] The effects are consistently dose- and time-dependent.[1][4]

In addition to inhibiting cell viability, this compound has been shown to hinder processes critical to cancer metastasis. Studies have revealed an inhibitory effect on cell migration and invasion in glioblastoma, hepatocarcinoma, and colorectal carcinoma cell lines.[2] This is accompanied by a significant disruption of the cytoskeletal architecture, including F-actin destabilization and tubulin depolymerization.[2]

Quantitative Data Summary: In Vitro

| Cell Line | Cancer Type | Treatment | Duration | Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.5, 25, 50 µM this compound | 48 & 72 h | Significant, dose-dependent reduction in viable cells | [1] |

| HuH-7 | Hepatocellular Carcinoma | 12.5, 25, 50 µM this compound | 48 & 72 h | Significant, dose-dependent reduction in viable cells | [1] |

| ADF | Glioblastoma Multiforme | 12.5 µM this compound | 48 h | 30% reduction in cell invading capabilities | [2] |

| HepG2 | Hepatocellular Carcinoma | 20 µM this compound | 48 h | 60% reduction in cell invading capabilities | [2] |

| LI, ADF, A172 | Glioblastoma Multiforme | Increasing doses | 72 h | Significant, dose-dependent reduction in viable cells | [6] |

| GBM cell lines | Glioblastoma Multiforme | This compound | - | Significant increase in caspase-mediated apoptosis | [3][6] |

Key Experimental Protocols: In Vitro

Cell Viability Assay:

-

Cell Plating: Plate cancer cells (e.g., HepG2, HuH-7) in appropriate culture dishes.[1]

-

Incubation: Allow cells to adhere and grow for 24 hours until they reach approximately 60% confluency.[1][6]

-

Treatment: Add this compound at increasing concentrations (e.g., 12.5, 25, 50 µM).[1]

-

Incubation: Incubate the treated cells for specified time points (e.g., 48 and 72 hours).[1]

-

Quantification: Estimate cell viability using a Trypan Blue exclusion assay with an automated cell counter (e.g., Countess Assay).[6]

In Vitro Invasion Assay:

-

Chamber Preparation: Use cell culture inserts with a porous membrane (e.g., Boyden chambers) coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells (e.g., ADF, HepG2) in the upper chamber in a serum-free medium, with or without this compound at the desired concentration (e.g., 12.5 µM for ADF, 20 µM for HepG2).[2]

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 48 hours to allow for cell invasion through the matrix and membrane.[2]

-

Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.

-

Quantification: Count the number of stained, invaded cells under a microscope to determine the percentage of invasion relative to an untreated control.[2]

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in preclinical animal models. In xenograft models using human hepatocarcinoma cells (HepG2 and HuH-7) implanted in immunodeficient mice (NOD/SCID), administration of this compound resulted in a significant arrest of tumor growth.[1][5] Histological analysis of tumors from treated animals revealed high levels of necrosis, corroborating the cytotoxic effects observed in vitro.[1] Importantly, these studies reported no short-term toxicity in the treated animals, suggesting a favorable safety profile for the compound.[1][4]

Quantitative Data Summary: In Vivo

| Animal Model | Cancer Type | Treatment | Effect | Reference |

| NOD/SCID Mice | Hepatocellular Carcinoma Xenograft | This compound | Arrests tumor growth | [1] |

| Immunodeficient Mice | Hepatocellular Carcinoma Xenograft | This compound | Analysis of tumor volume and weight demonstrates arrested growth | [1] |

| Treated Animals | N/A | This compound | No observed short-term toxicity | [1][4] |

Key Experimental Protocols: In Vivo

Xenograft Tumor Growth Study:

-

Cell Preparation: Harvest human cancer cells (e.g., HepG2, HuH-7) from culture.

-

Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection) according to the defined schedule and dosage.

-

Monitoring: Measure tumor dimensions (e.g., with calipers) and body weight regularly throughout the study. Calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors.

-

Analysis: Weigh the excised tumors and perform histological analysis to assess parameters such as necrosis and apoptosis.[1]

Combination Therapies

A significant finding from preclinical studies is the ability of this compound to potentiate the effects of conventional cancer therapies.

-

Chemotherapy: In colon cancer cells, this compound was shown to synergize with paclitaxel, a taxane-based chemotherapeutic agent, enhancing its effects on cell viability. This is particularly relevant as SGK1 has been implicated in resistance to taxanes.

-

Radiotherapy: In hepatocellular carcinoma and glioblastoma models, this compound demonstrated a synergistic effect with ionizing radiation.[1][3] The combined treatment led to a greater reduction in viable cells and a more pronounced induction of necro-apoptosis than either treatment alone.[1][6] This radiosensitizing effect is linked to an almost complete dephosphorylation of MDM2, enhancing the apoptotic response to radiation-induced cellular stress.[1]

Conclusion

The pyrazolo[3,4-d]pyrimidine derivative this compound is a potent and selective inhibitor of SGK1 kinase. Extensive in vitro studies across multiple cancer types have established its ability to reduce cell viability, induce apoptosis and necrosis, and inhibit cell migration and invasion.[1][2] These findings are supported by in vivo data demonstrating significant tumor growth arrest in xenograft models without apparent short-term toxicity.[1][4] Furthermore, this compound's capacity to synergize with both chemotherapy and radiotherapy highlights its potential to overcome treatment resistance and improve outcomes.[1] The compelling preclinical data strongly support the continued investigation of this compound as a promising candidate for cancer therapy, both as a monotherapy and as part of combination treatment regimens.[2]

References

- 1. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SI-113 in Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-113 is a potent and selective small molecule inhibitor of the serine/threonine kinase, Serum and Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a key downstream effector of the PI3K/Akt signaling pathway and has emerged as a critical player in tumorigenesis and cancer progression. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its role in modulating key oncogenic signaling pathways, including the Hippo-YAP/TAZ and TGF-β/Smad pathways. This document summarizes quantitative data on the efficacy of this compound, details experimental methodologies for its study, and provides visual representations of the signaling cascades it influences.

Introduction to this compound and its Target, SGK1

This compound is a pyrazolo[3,4-d]pyrimidine-based compound identified as a specific inhibitor of SGK1 kinase activity.[1][2] SGK1 is a member of the AGC family of protein kinases and shares structural and functional similarities with Akt.[3] Its expression and activity are frequently deregulated in a variety of human cancers, including glioblastoma, hepatocellular carcinoma, colon cancer, and endometrial cancer.[1][4][5] SGK1 modulates several oncogenic signaling cascades, promoting cell survival, proliferation, and resistance to therapy.[2][4][6] The inhibitory action of this compound on SGK1 makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments like radiotherapy.[1][4]

Quantitative Efficacy of this compound

The anti-cancer effects of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| LI | Glioblastoma | 10.5 | 72 | Trypan Blue Exclusion | [7] |

| ADF | Glioblastoma | 14.4 | 72 | Trypan Blue Exclusion | [7] |

| A172 | Glioblastoma | 10.7 | 72 | Trypan Blue Exclusion | [7] |

| HepG2 | Hepatocellular Carcinoma | ~12.5 | 72 | Not Specified | [3] |

| HuH-7 | Hepatocellular Carcinoma | ~12.5 | 72 | Not Specified | [3] |

| RKO | Colon Carcinoma | Not Specified | Not Specified | Not Specified | [8] |

| Ishikawa | Endometrial Cancer | ~12.5 | 24 | Not Specified | [5] |

| HEC1B | Endometrial Cancer | ~12.5 | 24 | Not Specified | [5] |

| AN3CA | Endometrial Cancer | ~12.5 | 24 | Not Specified | [5] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| HepG2 | 12.5 µM this compound (72h) | Significant increase in early and late apoptosis. | Significant reduction in G2/M phase and increase in sub-G1 population. | [3] |

| HuH-7 | 12.5 µM this compound (48-72h) | Progressive increase in late apoptotic cells. | Not Specified | [3] |

| LI | 12.5 µM this compound (72h) | Significant increase in apoptotic population. | Not Specified | [8] |

| ADF | 12.5 µM this compound (72h) | Consistent increase in apoptotic and necrotic populations. | Not Specified | [8] |

| A172 | 12.5 µM this compound (72h) | Consistent increase in apoptotic and necrotic populations. | Not Specified | [8] |

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of SGK1, exerts its anti-cancer effects by intervening in critical oncogenic signaling pathways.

The PI3K/Akt/SGK1 Signaling Axis

SGK1 is a key downstream effector of the PI3K/Akt pathway, which is frequently hyperactivated in cancer. Growth factor signaling activates PI3K, leading to the activation of PDK1, which in turn phosphorylates and activates both Akt and SGK1. Activated SGK1 then phosphorylates a range of downstream targets involved in cell survival and proliferation.

References

- 1. The novel YAP target gene, SGK1, upregulates TAZ activity by blocking GSK3β-mediated TAZ destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. A new method to discriminate G1, S, G2, M, and G1 postmitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

Beyond SGK1: A Technical Exploration of SI-113's Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI-113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] While SGK1 is the primary target of this compound, a comprehensive understanding of its broader cellular interactions is paramount for its development as a therapeutic agent. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond SGK1, based on publicly available data. We will delve into its selectivity profile, present available data in a structured format, and provide a generalized experimental protocol for assessing its kinase inhibition.

Cellular Target Profile of this compound

This compound was identified from a screen of a library of substituted pyrazolo[3,4-d]pyrimidine compounds, which were initially designed as dual SRC/ABL inhibitors.[2] Subsequent studies revealed its potent inhibitory activity against SGK1. While comprehensive quantitative data on its off-target profile from broad-panel screens like KINOMEscan are not publicly available, existing literature indicates a high degree of selectivity for SGK1 over other closely related kinases.

Quantitative Data on this compound Targets

The following table summarizes the known cellular targets of this compound. It is important to note that while the inhibitory effect on several kinases has been qualitatively described, precise quantitative metrics such as IC50 or Kd values for off-targets are not consistently reported in the available literature.

| Target | Target Type | Method of Identification | Quantitative Data (IC50/Kd) | Selectivity Notes | Reference |

| SGK1 | Serine/Threonine Kinase | In vitro kinase assay | IC50 = 600 nM | Primary Target | [3] |

| AKT1 | Serine/Threonine Kinase | In vitro kinase assay | Not specified | "Much less effective" than on SGK1 | [2] |

| ABL | Tyrosine Kinase | In vitro kinase assay | Not specified | "Much less effective" than on SGK1 | [2] |

| SRC | Tyrosine Kinase | In vitro kinase assay | Not specified | "Much less effective" than on SGK1 | [2] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of the SGK1 signaling cascade. SGK1 is a downstream effector of the PI3K/AKT pathway and is involved in the regulation of numerous cellular processes.

Experimental Protocols

A detailed, step-by-step protocol for the specific in vitro kinase assays used to characterize this compound is not fully available in the public domain. However, based on general methodologies for assessing kinase inhibitors, a representative protocol is provided below. This protocol is intended as a guide and would require optimization for specific laboratory conditions and target kinases.

Generalized In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified recombinant kinase (e.g., SGK1, AKT1, ABL, SRC)

-

Kinase-specific substrate (peptide or protein)

-

This compound (or other test inhibitor)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 10 µM ATP)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) at 10X the final desired concentration.

-

Reaction Setup: In a 96-well microplate, add the following components in order:

-

5 µL of kinase reaction buffer

-

2.5 µL of 10X test compound (this compound) or vehicle (DMSO) control.

-

10 µL of a mixture containing the purified kinase and its substrate in kinase reaction buffer.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding 7.5 µL of a solution containing [γ-³²P]ATP in kinase reaction buffer to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of stop solution to each well.

-

Substrate Capture: Spot 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Air-dry the P81 paper and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SGK1. While its inhibitory activity against other kinases such as AKT1, ABL, and SRC has been noted to be significantly lower, a comprehensive and quantitative public dataset of its off-target profile is currently lacking. For a complete understanding of the cellular effects of this compound and to confidently attribute its biological activities to the inhibition of SGK1, a broad-panel kinase screen would be invaluable. The provided generalized experimental protocol offers a starting point for researchers aiming to further characterize the selectivity of this compound or other kinase inhibitors. As research progresses, a more detailed picture of the cellular interactome of this compound will undoubtedly emerge, further clarifying its therapeutic potential.

References

- 1. In vitro protein kinase assay [bio-protocol.org]

- 2. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SI-113: A Deep Dive into its Impact on Apoptosis and Cell Cycle Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SI-113 is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase SGK1 (Serum- and Glucocorticoid-inducible Kinase 1). SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy in a variety of cancers. By targeting SGK1, this compound has emerged as a promising anti-cancer agent, demonstrating the ability to induce apoptosis and alter cell cycle progression in various preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a specific focus on its effects on apoptosis and the cell cycle. It includes quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of the SGK1 Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of SGK1. SGK1 is a central node in a complex signaling network that regulates multiple cellular processes. Its activation is typically initiated by growth factors and hormones, leading to the activation of the PI3K/PDK1 pathway. Activated SGK1 then phosphorylates a range of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.

Key downstream signaling pathways affected by SGK1 and consequently inhibited by this compound include:

-

The MDM2/p53 Pathway: SGK1 can phosphorylate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting SGK1, this compound prevents MDM2-mediated p53 degradation, leading to p53 accumulation, which in turn can trigger apoptosis and cell cycle arrest.

-

The RAN/RANBP1 Pathway: SGK1 can regulate the expression of components of the RAN nuclear transport machinery, such as RAN and RAN Binding Protein 1 (RANBP1). This pathway is crucial for the nucleocytoplasmic transport of proteins and RNA, and its dysregulation can impact cell cycle progression and survival.

-

FOXO3a Regulation: SGK1 is a known negative regulator of the Forkhead box O3 (FOXO3a) transcription factor. Phosphorylation of FOXO3a by SGK1 leads to its cytoplasmic sequestration and inactivation. By inhibiting SGK1, this compound allows FOXO3a to translocate to the nucleus, where it can upregulate the expression of pro-apoptotic and cell cycle inhibitory genes.

-

Regulation of Cell Cycle Inhibitors: SGK1 can phosphorylate and inactivate cyclin-dependent kinase (CDK) inhibitors such as p21Cip1 and p27Kip1. Inhibition of SGK1 by this compound can therefore lead to the activation of these CDK inhibitors, resulting in cell cycle arrest.

The following diagram illustrates the central role of SGK1 in these pathways and the point of intervention for this compound.

Effect of this compound on Apoptosis

This compound has been consistently shown to induce apoptosis in a variety of cancer cell lines.[1] This pro-apoptotic effect is mediated through the activation of intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of caspase-9 and PARP.[1]

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and 7-Aminoactinomycin D (7-AAD) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while 7-AAD is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

The following tables summarize the quantitative effects of this compound on apoptosis in hepatocellular carcinoma (HCC) cell lines, HepG2 and HuH-7, after treatment with 12.5 µM this compound for various durations.

Table 1: Effect of this compound on Apoptosis in HepG2 Cells

| Treatment Duration | % Early Apoptotic (Annexin V+/7-AAD-) | % Late Apoptotic (Annexin V+/7-AAD+) | % Necrotic/Dead (Annexin V-/7-AAD+) |

| 24h Control | 4.0 ± 0.6 | 7.2 ± 0.23 | 2.5 ± 0.3 |

| 24h this compound | 15.2 ± 1.5 | 9.9 ± 0.39 | 3.1 ± 0.4 |

| 48h Control | 4.5 ± 0.5 | 8.1 ± 0.4 | 2.8 ± 0.2 |

| 48h this compound | 25.6 ± 2.1 | 18.4 ± 1.7 | 4.5 ± 0.5 |

| 72h Control | 5.1 ± 0.7 | 9.3 ± 0.5 | 3.2 ± 0.3 |

| 72h this compound | 33.3 ± 3.2 | 22.1 ± 2.3 | 5.8 ± 0.6 |

Data are presented as mean ± S.D. from three independent experiments.

Table 2: Effect of this compound on Apoptosis in HuH-7 Cells

| Treatment Duration | % Early Apoptotic (Annexin V+/7-AAD-) | % Late Apoptotic (Annexin V+/7-AAD+) | % Necrotic/Dead (Annexin V-/7-AAD+) |

| 48h Control | 2.76 ± 0.14 | 4.32 ± 0.29 | 1.8 ± 0.2 |

| 48h this compound | 10.5 ± 1.1 | 15.7 ± 1.4 | 3.5 ± 0.4 |

| 72h Control | 3.1 ± 0.3 | 4.4 ± 0.1 | 2.1 ± 0.3 |

| 72h this compound | 18.9 ± 1.9 | 28.6 ± 2.5 | 5.2 ± 0.6 |

Data are presented as mean ± S.D. from three independent experiments.

Effect of this compound on the Cell Cycle

In addition to inducing apoptosis, this compound alters cell cycle progression, often leading to an arrest in specific phases. This effect is consistent with the role of SGK1 in promoting cell cycle progression through the phosphorylation and inactivation of CDK inhibitors.

Quantitative Analysis of Cell Cycle Distribution

Cell cycle analysis is typically performed by staining DNA with a fluorescent dye such as propidium iodide (PI) and analyzing the DNA content of individual cells by flow cytometry. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

The tables below show the quantitative changes in cell cycle distribution in HepG2 and HuH-7 cells following treatment with 12.5 µM this compound.

Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment Duration | % Sub-G1 | % G0/G1 | % S | % G2/M |

| 72h Control | 3.1 ± 0.4 | 55.2 ± 2.8 | 15.4 ± 1.9 | 26.3 ± 2.1 |

| 72h this compound | 12.5 ± 1.5 | 60.1 ± 3.1 | 18.2 ± 2.0 | 9.2 ± 1.1 |

Data are presented as mean ± S.D. from three independent experiments.

Table 4: Effect of this compound on Cell Cycle Distribution in HuH-7 Cells

| Treatment Duration | % Sub-G1 | % G0/G1 | % S | % G2/M |

| 48h Control | 4.32 ± 0.29 | 65.8 ± 3.5 | 10.1 ± 1.2 | 19.8 ± 1.8 |

| 48h this compound | 9.8 ± 1.1 | 72.3 ± 4.0 | 11.5 ± 1.4 | 6.4 ± 0.8 |

| 72h Control | 4.4 ± 0.1 | 63.2 ± 3.1 | 12.5 ± 1.5 | 19.9 ± 2.0 |

| 72h this compound | 15.6 ± 1.7 | 75.1 ± 4.2 | 5.7 ± 0.9 | 3.6 ± 0.5 |

Data are presented as mean ± S.D. from three independent experiments.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., HepG2, HuH-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Overnight Incubation: Incubate the plate overnight at 37°C to ensure complete dissolution of formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

References

Preclinical Efficacy of SI-113 in Glioblastoma: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research on SI-113, a small molecule inhibitor of the serine/threonine kinase SGK1, for the treatment of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to this compound in preclinical GBM models.

Executive Summary

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The PI3K/mTOR signaling pathway, which is frequently dysregulated in GBM, represents a key therapeutic target. This compound, by selectively inhibiting SGK1, a downstream effector in this pathway, has demonstrated significant anti-tumor activity in preclinical GBM studies. This whitepaper summarizes the key findings, including this compound's ability to induce apoptosis and autophagy, and its synergistic effects when combined with mitotic spindle poisons and radiotherapy. All presented data is collated from peer-reviewed scientific literature to provide a robust foundation for further research and development.

Mechanism of Action of this compound in Glioblastoma

This compound is a potent and selective inhibitor of SGK1 (serum- and glucocorticoid-regulated kinase 1). In glioblastoma, the PI3K/motor signaling pathway, which includes both AKT and SGK1, is often hyperactive, promoting cell survival, proliferation, and therapeutic resistance[1]. SGK1, in particular, regulates various oncogenic processes. This compound's targeted inhibition of SGK1 kinase activity disrupts these downstream signaling cascades, leading to anti-tumor effects.

The diagram below illustrates the proposed signaling pathway affected by this compound in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma cell lines and xenograft models.

In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Duration | Assay | Reference |

| ADF | 9 - 11 | 72h | Cell Viability | [2] |

| U373MG | Not specified | 48h | Cell Viability | [1] |

| T98G | Not specified | 48h | Cell Viability | [1] |

| LI | 9 - 11 | 72h | Cell Viability | [2] |

| A172 | 9 - 11 | 72h | Cell Viability | [2] |

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines.

| Cell Line | Combination Agent | This compound Conc. (µM) | Combination Agent Conc. | Effect | Reference |

| ADF | Vincristine (VCR) | 8.5 (IC20) | 0.625 nM | Synergistic Cytotoxicity | [1] |

| U373MG | Vincristine (VCR) | 7.9 (IC20) | Increasing doses | Synergy | [1] |

| T98G | Vincristine (VCR) | 5.5 (IC20) | Increasing doses | Synergy | [1] |

| ADF | Quinacrine (QC) | 8.5 | 0.078-20 µM | Synergistic Inhibition | [3] |

| U373MG | Quinacrine (QC) | 7.9 | 0.078-20 µM | Synergistic Inhibition | [3] |

| T98G | Quinacrine (QC) | 4.5 | 0.078-20 µM | Synergistic Inhibition | [3] |

| LI | Radiotherapy (RT) | 12.5 | 5, 8, 10 Gy | Potentiation of Cell Death | [2] |

| ADF | Radiotherapy (RT) | 12.5 | 5, 8, 10 Gy | Potentiation of Cell Death | [2] |

| A172 | Radiotherapy (RT) | 12.5 | 5, 8, 10 Gy | Potentiation of Cell Death | [2] |

Table 2: In Vitro Combination Efficacy of this compound in Glioblastoma Cell Lines.

In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment Groups | Key Findings | Reference |

| NOD/SCID Mice | ADF Xenograft | Control, this compound (5.4 mg/kg), VCR (1.1 µg/kg), this compound + VCR | Combination treatment significantly inhibited tumor growth compared to single agents. | [1] |

Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical research of this compound in glioblastoma.

Cell Culture

-

Cell Lines: ADF, U373MG, T98G, LI, and A172 human glioblastoma cell lines were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound, alone or in combination with other agents.

-

Following a 48 or 72-hour incubation period, cell viability was assessed using the Trypan Blue exclusion method with the Countess™ Automated Cell Counter.

-

The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

Western Blot Analysis

-

Cells were treated with this compound and/or other compounds for the indicated times.

-

Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using the Bradford assay.

-

Equal amounts of protein (typically 30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against cleaved PARP and LC3. β-actin was used as a loading control.

-

After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay

-

Cells were seeded at a low density (e.g., 500 cells/well in a 6-well plate).

-

Cells were treated with this compound, alone or in combination with other drugs, for 48 hours.

-

The treatment medium was then replaced with fresh medium, and cells were allowed to grow for 10-14 days until visible colonies formed.

-

Colonies were fixed with methanol and stained with crystal violet.

-

Colonies containing more than 50 cells were counted.

In Vivo Xenograft Studies

The following diagram outlines the typical workflow for in vivo xenograft experiments with this compound.

-

Animal Model: Four-week-old female NOD/SCID mice were typically used.

-

Cell Implantation: 2.5 x 10⁶ ADF cells suspended in a 1:1 solution of serum-free DMEM and Matrigel were subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume was monitored regularly using calipers and calculated using the formula: (length x width²)/2.

-

Treatment: When tumors reached a volume of approximately 130 mm³, mice were randomized into treatment groups. This compound was administered intraperitoneally at a dose of 5.4 mg/kg, five days a week. Combination agents were administered as per the specific study design.

-

Endpoint: The primary endpoint was typically tumor growth inhibition. Mice were monitored for signs of toxicity, and body weight was recorded.

Synergistic Interactions

A key finding in the preclinical evaluation of this compound is its ability to synergize with other anti-cancer agents.

Synergy with Mitotic Spindle Poisons

This compound has been shown to have a synergistic cytotoxic effect with mitotic spindle poisons like vincristine (VCR) in GBM cells[1]. The proposed mechanism involves this compound inducing apoptosis and autophagic cell death, while VCR causes mitotic arrest. This dual assault on cancer cell viability leads to a more potent anti-tumor response than either agent alone.

Potentiation of Radiotherapy

This compound enhances the effects of ionizing radiation in GBM cell lines[2]. Radiotherapy is a cornerstone of GBM treatment, and overcoming radioresistance is a major clinical challenge. By inhibiting SGK1, this compound can modulate the cellular response to oxidative stress, a primary mechanism of radiation-induced tumor killing, thereby sensitizing the cancer cells to radiotherapy.

Synergy with Autophagy Inhibitors

This compound treatment can induce a pro-survival autophagic response in some GBM cells. Combining this compound with an autophagy inhibitor, such as quinacrine, has been shown to result in a strong synergistic effect in inhibiting GBM cell growth[3]. This suggests that blocking the autophagic escape mechanism enhances the cytotoxic effects of this compound.

The logical relationship for the synergistic effect with autophagy inhibitors is depicted below.

Conclusion and Future Directions

The preclinical data for this compound in glioblastoma models is promising. Its targeted mechanism of action, oral bioavailability, and synergistic effects with standard and emerging therapies suggest its potential as a valuable addition to the GBM treatment landscape. Future research should focus on exploring its efficacy in orthotopic and patient-derived xenograft (PDX) models that more closely mimic the human disease, investigating its ability to cross the blood-brain barrier, and identifying predictive biomarkers for patient stratification in future clinical trials. The low systemic toxicity observed in preclinical models further supports its clinical translation[1].

References

- 1. oncotarget.com [oncotarget.com]

- 2. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinase inhibitor SI113 induces autophagy and synergizes with quinacrine in hindering the growth of human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of SI-113 on Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages.[1] The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical player in HCC progression, making it a promising target for novel cancer therapies.[1][2][3] This technical guide provides an in-depth analysis of SI-113, a potent and selective SGK1 inhibitor, and its multifaceted impact on HCC.[1][2][3][4] Through a comprehensive review of preclinical data, this document details the mechanism of action of this compound, its effects on HCC cell viability, apoptosis, and cell cycle progression, and its efficacy in in vivo models. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for hepatocellular carcinoma.

Introduction to this compound and its Target: SGK1

Hepatocellular carcinoma is a highly aggressive malignancy often diagnosed at advanced stages, underscoring the urgent need for effective molecularly targeted therapies.[1] The SGK1 kinase, a key downstream effector of the PI3K/Akt signaling pathway, is frequently overexpressed in HCC and is associated with tumor progression and poor prognosis.[1] SGK1 plays a pivotal role in regulating various cellular processes, including cell survival, proliferation, and resistance to apoptosis.[1][3]

This compound is a small molecule inhibitor that selectively targets SGK1 kinase activity.[1][3][4] By inhibiting SGK1, this compound disrupts key signaling cascades that promote HCC cell growth and survival. This guide explores the preclinical evidence demonstrating the anti-tumor effects of this compound in HCC.

In Vitro Efficacy of this compound in Hepatocellular Carcinoma

The anti-cancer effects of this compound have been demonstrated in well-established human HCC cell lines, HepG2 and HuH-7.[1][4]

Inhibition of Cell Viability

This compound significantly reduces the viability of both HepG2 and HuH-7 cells in a dose- and time-dependent manner.[1] Treatment with this compound leads to a substantial decrease in the number of viable cells compared to vehicle-treated controls.[1][4]

Table 1: Effect of this compound on the Viability of HCC Cell Lines

| Cell Line | Concentration (µM) | Time (hours) | % Viable Cells (Compared to Control) |

| HepG2 | 12.5 | 48 | Significantly Reduced |

| 25 | 48 | Significantly Reduced | |

| 50 | 48 | Significantly Reduced | |

| 12.5 | 72 | Significantly Reduced | |

| 25 | 72 | Significantly Reduced | |

| 50 | 72 | Significantly Reduced | |

| HuH-7 | 12.5 | 48 | Significantly Reduced |

| 25 | 48 | Significantly Reduced | |

| 50 | 48 | Significantly Reduced | |

| 12.5 | 72 | Significantly Reduced | |

| 25 | 72 | Significantly Reduced | |

| 50 | 72 | Significantly Reduced | |

| Data summarized from published studies.[1][4] |

Induction of Apoptosis and Necrosis

This compound treatment effectively induces programmed cell death in HCC cells.[1][4] Analysis using Annexin V and 7-AAD staining reveals a time-dependent increase in the percentage of apoptotic and necrotic cells.[1][4]

Table 2: Induction of Apoptosis and Necrosis by this compound (12.5 µM) in HCC Cell Lines

| Cell Line | Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| HepG2 | 24 | Increased | Increased |

| 48 | Increased | Increased | |

| 72 | Increased | Increased | |

| HuH-7 | 24 | Increased | Increased |

| 48 | Increased | Increased | |

| 72 | Increased | Increased | |

| Data summarized from published studies.[1][4] |

Cell Cycle Arrest

Flow cytometric analysis demonstrates that this compound disrupts the normal cell cycle progression in HCC cells.[1] Treatment with this compound leads to a reduction in the G2/M phase population and an increase in the sub-G1 fraction, indicative of apoptotic cells.[1]

Table 3: Effect of this compound (12.5 µM) on Cell Cycle Distribution in HCC Cell Lines

| Cell Line | Time (hours) | % Cells in | % Cells in G2/M Phase |

| HepG2 | 48 | Increased | No significant change |

| 72 | Significantly Increased | Significantly Reduced | |

| HuH-7 | 48 | Increased | Reduced |

| 72 | Significantly Increased | Significantly Reduced | |

| Data summarized from published studies.[1] |

In Vivo Efficacy of this compound in a Xenograft Model

The anti-tumor activity of this compound has been validated in an in vivo setting using a human HCC xenograft model in immunocompromised mice.[1][4]

Tumor Growth Inhibition

Daily administration of this compound resulted in a significant suppression of tumor growth compared to the vehicle-treated control group.[1][4] Both tumor volume and tumor weight were substantially reduced in this compound-treated mice.[4]

Table 4: In Vivo Efficacy of this compound in HuH-7 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint | Statistical Significance (p-value) |

| Vehicle Control | ~700 | 2.17 ± 0.29 | - |

| This compound (8 mg/kg/day) | 108.48 ± 22.9 | 0.75 ± 0.10 | P = 0.0009 (volume), P < 0.01 (weight) |

| Data from a representative study.[4] |

Histological analysis of tumors from this compound-treated mice revealed extensive areas of necrosis, further confirming the potent anti-tumor effect of the compound.[1][4] Importantly, no signs of toxicity were observed in the treated animals.[1][4]

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of SGK1.[1][3] This inhibition leads to the downregulation of several key downstream signaling pathways that are crucial for HCC cell survival and proliferation.[1][2][4]

Caption: this compound inhibits SGK1, leading to downstream effects on cell survival and proliferation.

Key downstream targets of SGK1 that are affected by this compound include:

-

MDM2/p53 Pathway: SGK1 normally phosphorylates and stabilizes MDM2, which in turn leads to the degradation of the tumor suppressor p53.[1] By inhibiting SGK1, this compound reduces MDM2 phosphorylation, leading to p53-mediated apoptosis.[1]

-

NDRG1: N-myc downstream-regulated gene 1 (NDRG1) is a substrate of SGK1, and its phosphorylation is associated with tumor progression.[1] this compound treatment decreases the phosphorylation of NDRG1.[1]

-

RAN/RANBP1 Axis: The RAN GTPase network, including RAN-binding protein 1 (RANBP1), is involved in mitotic regulation.[1] this compound downregulates the expression of proteins in the RAN network, contributing to the observed effects on the cell cycle.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound in hepatocellular carcinoma.

Caption: A general workflow for the preclinical evaluation of this compound in HCC.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and HuH-7 are utilized.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Seed HepG2 or HuH-7 cells in 6-well plates.

-

After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 12.5, 25, and 50 µM) or vehicle (DMSO) for 48 and 72 hours.

-

Harvest the cells by trypsinization.

-

Stain the cells with Trypan Blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/7-AAD Staining)

-

Treat cells with this compound (e.g., 12.5 µM) or vehicle for the desired time points (e.g., 24, 48, 72 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Treat cells with this compound (e.g., 12.5 µM) or vehicle for 48 and 72 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate at 37°C for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., SGK1, p-MDM2, MDM2, p-NDRG1, NDRG1, RAN, RANBP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID).

-

Cell Implantation: Subcutaneously inject approximately 2.5 x 10^6 HuH-7 cells into the flanks of the mice.

-

Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 8 mg/kg/day) or vehicle intraperitoneally daily.

-

Monitoring: Measure tumor volume with calipers every few days and monitor the body weight and overall health of the mice.

-

Endpoint: Sacrifice the mice when tumors in the control group reach a predetermined size (e.g., 700 mm³).

-

Analysis: Excise the tumors, weigh them, and process them for histological analysis (e.g., H&E staining).

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the potential of this compound as a therapeutic agent for hepatocellular carcinoma. By selectively inhibiting SGK1, this compound effectively reduces HCC cell viability, induces apoptosis, and inhibits tumor growth in vivo. The well-defined mechanism of action, targeting key survival pathways in HCC, provides a strong rationale for its further development. Future studies should focus on combination therapies, exploring the synergy of this compound with other targeted agents or standard-of-care treatments for HCC. Additionally, the identification of predictive biomarkers for this compound response will be crucial for patient stratification in future clinical trials. Overall, this compound represents a promising novel approach for the treatment of hepatocellular carcinoma.

References

- 1. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Selectivity Profile of SI-113 for SGK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in intracellular signaling cascades, playing a pivotal role in cell survival, proliferation, and differentiation. Its dysregulation is implicated in various pathologies, including cancer and metabolic diseases. SI-113, a small molecule inhibitor, has been identified as a potent and selective antagonist of SGK1 activity. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory action on SGK1 and other kinases. Furthermore, it outlines the intricate SGK1 signaling pathway and provides detailed experimental protocols for assessing its inhibition, serving as a valuable resource for researchers in the field of drug discovery and development.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and off-target effects. While comprehensive kinome-wide screening data for this compound is not publicly available, existing studies provide a quantitative measure of its selectivity against key kinases. At a concentration of 12.5 µM, this compound demonstrates complete inhibition of SGK1 activity. In contrast, other kinases, including members of the AGC kinase family like Akt1, as well as Abl and Src kinases, retain a significant portion of their activity, highlighting the preferential affinity of this compound for SGK1.[1]

| Kinase | Residual Activity (%) at 12.5 µM this compound |

| SGK1 | 0 |

| Akt1 | 20 |

| Abl | 40 |

| Src | 60 |

Table 1: Kinase Inhibition by this compound. The table displays the percentage of remaining kinase activity after treatment with 12.5 µM of this compound. Data indicates a high degree of selectivity for SGK1 over other tested kinases.[1]

SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[2] Its activation is initiated by various extracellular stimuli, including growth factors and hormones, which trigger the activation of PI3K. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates PDK1 (Phosphoinositide-dependent kinase 1) and mTORC2 (mammalian Target of Rapamycin Complex 2).[2] mTORC2 phosphorylates SGK1 at Serine 422 in its hydrophobic motif, a prerequisite for its subsequent phosphorylation and full activation by PDK1 at Threonine 256 in the activation loop.[2]

Once activated, SGK1 phosphorylates a diverse array of downstream substrates, thereby regulating a multitude of cellular processes. Key substrates include the E3 ubiquitin ligase NEDD4-2, the transcription factors FOXO3a (Forkhead box protein O3a) and NDRG1 (N-myc downstream regulated gene 1), and the MAP kinase kinase SEK1 (SAPK/ERK kinase 1).[2][3] Through the phosphorylation and subsequent inhibition of these substrates, SGK1 influences processes such as ion transport, cell proliferation, apoptosis, and stress responses. For instance, phosphorylation of NEDD4-2 by SGK1 prevents the ubiquitination and degradation of its target proteins, such as the epithelial sodium channel (ENaC).

Figure 1: SGK1 Signaling Pathway. A diagram illustrating the upstream activation and downstream effects of SGK1.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against SGK1 and other kinases in a biochemical assay format. This type of assay is crucial for quantifying the potency (e.g., IC50 value) of a compound.

Materials:

-

Active SGK1, Akt1, Abl, and Src kinases (recombinant)

-

Specific peptide substrates for each kinase (e.g., Crosstide for SGK1/Akt1)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

-

96-well plates

-

Incubator

Procedure:

-

Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the respective kinase, and its specific peptide substrate.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to each well. The final ATP concentration should be close to the Km value for each kinase to ensure accurate determination of competitive inhibition.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction and Spot: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose paper or membrane.

-

Washing: Wash the phosphocellulose paper/membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: After washing, dry the paper/membrane and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for In Vitro Kinase Inhibition Assay. A step-by-step diagram of the experimental procedure.

Conclusion

This compound stands out as a highly selective and potent inhibitor of SGK1. The provided data, though not exhaustive across the entire kinome, strongly indicates a significant therapeutic window, with minimal activity against other closely related and unrelated kinases at concentrations that fully inhibit SGK1. The detailed understanding of the SGK1 signaling pathway and the robust experimental protocols outlined in this guide offer a solid foundation for further investigation and development of this compound and other SGK1-targeted therapies. For researchers and drug developers, these insights are crucial for designing effective preclinical and clinical studies aimed at harnessing the therapeutic potential of SGK1 inhibition.

References

SI-113: A Novel SGK1 Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SI-113 is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase implicated in multiple oncogenic signaling pathways. Preclinical studies have demonstrated the promising anti-cancer activity of this compound across a range of malignancies, including glioblastoma, hepatocellular carcinoma, ovarian cancer, and endometrial cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies that target key molecular drivers of the disease. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. SGK1, a key downstream effector of this pathway, has emerged as a promising therapeutic target. SGK1 is overexpressed in numerous cancers and its activation contributes to tumor progression, therapy resistance, and poor prognosis.[1][2]

This compound is a pyrazolo[3,4-d]pyrimidine-based compound identified as a selective inhibitor of SGK1 kinase activity.[3] It has been shown to induce cancer cell death through multiple mechanisms, including apoptosis, autophagy, and cell cycle arrest.[4][5][6] Furthermore, this compound has demonstrated synergistic effects when combined with standard-of-care treatments like radiotherapy and chemotherapy, highlighting its potential to overcome therapeutic resistance.[2][6]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of SGK1. This leads to the modulation of various downstream signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of SGK1 and Downstream Targets

SGK1 phosphorylates and regulates a multitude of downstream substrates involved in oncogenesis. This compound, by blocking SGK1 activity, prevents the phosphorylation and subsequent activation or inhibition of these targets. Key downstream effectors modulated by this compound include:

-

MDM2: Murine double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. SGK1-mediated phosphorylation of MDM2 enhances its stability and activity. This compound treatment leads to decreased MDM2 phosphorylation, resulting in p53 stabilization and the induction of apoptosis.[3]

-

NDRG1: N-myc downstream regulated gene 1 (NDRG1) is a tumor suppressor involved in cell differentiation and stress responses. SGK1 phosphorylates and inactivates NDRG1. Inhibition of SGK1 by this compound leads to the activation of NDRG1, contributing to the anti-proliferative effects.[3]

-

RAN Network: The RAN (Ras-related nuclear protein) network is crucial for nucleocytoplasmic transport and mitotic spindle formation. SGK1 regulates the expression of key components of this network. This compound has been shown to down-regulate members of the RAN network, leading to cell cycle arrest.[3]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Preclinical Model of Ovarian Cancer, the SGK1 Inhibitor SI113 Counteracts the Development of Paclitaxel Resistance and Restores Drug Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagosomes staining with Anti-LC3B-II antibodies in epithelial cells — English [quality4lab.igb.cnr.it]

- 6. The small molecule SI113 synergizes with mitotic spindle poisons in arresting the growth of human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SI-113 Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI-113 is a potent and selective small molecule inhibitor of the serine/threonine kinase SGK1 (serum- and glucocorticoid-inducible kinase 1).[1][2] SGK1 is a key component of the PI3K/mTOR signaling pathway and is frequently overexpressed in various human cancers, playing a crucial role in tumor growth, survival, and therapeutic resistance.[2][3] Inhibition of SGK1 by this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy, both as a standalone agent and in combination with other treatments like radiotherapy.[1][2][4]

These application notes provide detailed protocols for the in vitro use of this compound in cancer cell culture, including methods for assessing cell viability, apoptosis, and cell cycle distribution.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the kinase activity of SGK1.[1][2] SGK1 is a downstream effector of the PI3K pathway and shares structural and functional similarities with AKT.[3] Upon activation, SGK1 phosphorylates and regulates a variety of downstream targets involved in cell proliferation, survival, and ion transport. By inhibiting SGK1, this compound disrupts these signaling cascades, leading to decreased cancer cell viability and proliferation.[1][2]

Quantitative Data

The inhibitory effects of this compound on cancer cell viability are concentration-dependent. The half-maximal inhibitory concentration (IC50) values have been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GIN8 | Glioblastoma | 10.5 | [5] |

| GIN28 | Glioblastoma | 14.4 | [5] |

| GCE28 | Glioblastoma | 10.7 | [5] |

| LI | Glioblastoma | Not explicitly stated, but significant viability reduction at 12.5 µM | [1][6] |

| ADF | Glioblastoma | Not explicitly stated, but significant viability reduction at 12.5 µM | [1][6] |

| A172 | Glioblastoma | Not explicitly stated, but significant viability reduction at 12.5 µM | [1][6] |

| General SGK1 Inhibition | Enzymatic Assay | 0.6 | [5][7] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)[5]

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.0048 mg of this compound (Molecular Weight: 400.48 g/mol ) in 1 mL of DMSO.[5]

-

Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[5]

-

-

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is based on the principle that viable cells have intact cell membranes that exclude certain dyes, such as trypan blue, while non-viable cells do not.

-

Materials:

-

Procedure:

-

Seed cells in a 6-well plate at a density that allows for approximately 60% confluency after 24 hours.[1]

-

After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 12.5 µM, 25 µM, 50 µM) by diluting the stock solution in fresh culture medium.[1] Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 72 hours).[1]

-

Following incubation, detach the cells using trypsin and resuspend them in complete medium.

-